molecular formula C14H14N4O B8379767 1-(4-Aminophenyl)-3-(pyridin-3-yl)imidazolidin-2-one

1-(4-Aminophenyl)-3-(pyridin-3-yl)imidazolidin-2-one

Cat. No.: B8379767
M. Wt: 254.29 g/mol
InChI Key: PFCQXVZNJOKQEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Aminophenyl)-3-(pyridin-3-yl)imidazolidin-2-one is a heterocyclic compound that features both an imidazolidinone ring and aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminophenyl)-3-(pyridin-3-yl)imidazolidin-2-one typically involves the reaction of 4-aminobenzaldehyde with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the imidazolidinone ring. Common catalysts used in this reaction include acids or bases, and the reaction is often carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminophenyl)-3-(pyridin-3-yl)imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imidazolidinone ring to an imidazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the imidazolidinone ring.

    Reduction: Imidazolidine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the aromatic rings.

Scientific Research Applications

1-(4-Aminophenyl)-3-(pyridin-3-yl)imidazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-3-(pyridin-3-yl)imidazolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s aromatic rings and imidazolidinone core can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Aminophenyl)-3-(2-pyridyl)-2-imidazolidinone: Similar structure but with a different position of the pyridyl group.

    1-(4-Aminophenyl)-3-(4-pyridyl)-2-imidazolidinone: Another positional isomer with the pyridyl group in the 4-position.

    1-(4-Aminophenyl)-3-(3-pyridyl)-2-imidazolidine: Reduced form of the imidazolidinone ring.

Uniqueness

1-(4-Aminophenyl)-3-(pyridin-3-yl)imidazolidin-2-one is unique due to its specific arrangement of functional groups, which can influence its reactivity and interactions. The presence of both an amino group and a pyridyl group on the imidazolidinone ring provides a versatile scaffold for further functionalization and exploration in various applications.

Properties

Molecular Formula

C14H14N4O

Molecular Weight

254.29 g/mol

IUPAC Name

1-(4-aminophenyl)-3-pyridin-3-ylimidazolidin-2-one

InChI

InChI=1S/C14H14N4O/c15-11-3-5-12(6-4-11)17-8-9-18(14(17)19)13-2-1-7-16-10-13/h1-7,10H,8-9,15H2

InChI Key

PFCQXVZNJOKQEW-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1C2=CC=C(C=C2)N)C3=CN=CC=C3

Origin of Product

United States

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